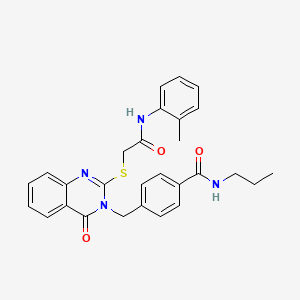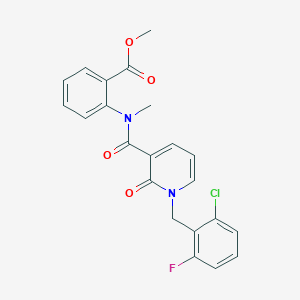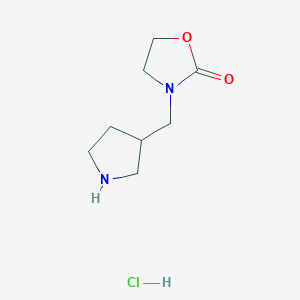
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and conditions . Pyrrolidine derivatives can undergo various reactions, including those catalyzed by palladium, which can lead to the formation of N-acyl- and N-Boc-protected pyrrolidines .Applications De Recherche Scientifique
- Researchers have explored bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives. Stereogenicity of carbons within the ring affects binding to enantioselective proteins .
- The nitrile group in 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride makes it a potential building block for organic synthesis. It serves as an intermediate for preparing more complex molecules with desired properties.
- Researchers have investigated synthetic strategies for constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings, such as proline derivatives .
- Some derivatives of 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride have shown favorable protection in anticonvulsant tests, such as the scPTZ test. Structure-activity relationships (SAR) related to steric factors influence their biological activity .
- The synthetic route to obtain the key intermediate 5 involves a four-step procedure, including esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), and nucleophilic reactions. This work highlights the versatility of the pyrrolidine-containing scaffold in accessing novel pyridine N-oxides .
- Researchers have investigated the stereochemistry and spatial orientation of substituents in pyrrolidine derivatives. These factors impact the biological profile of drug candidates, especially their binding modes to enantioselective proteins .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Building Blocks
Heterocyclic Chemistry
Anticonvulsant Activity
Novel Pyridine N-Oxides Synthesis
Pharmacological Studies
Orientations Futures
The future directions in the research and development of pyrrolidine derivatives like “3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride” could involve exploring new synthetic strategies and investigating the influence of different substituents on biological activity . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELWNIAXGSMDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCOC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-6-azaspiro[3.4]octane acetate](/img/structure/B2406785.png)
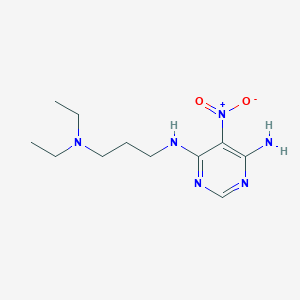

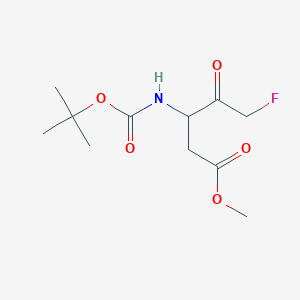
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
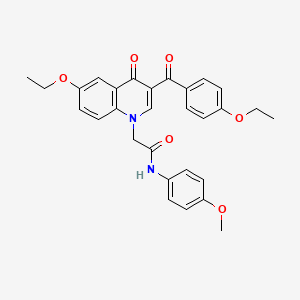
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
